4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1107645-55-5
VCID: VC2804526
InChI: InChI=1S/C6H10ClNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2
SMILES: C1CS(=O)(=O)CCN1C(=O)CCl
Molecular Formula: C6H10ClNO3S
Molecular Weight: 211.67 g/mol

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione

CAS No.: 1107645-55-5

Cat. No.: VC2804526

Molecular Formula: C6H10ClNO3S

Molecular Weight: 211.67 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione - 1107645-55-5

Specification

CAS No. 1107645-55-5
Molecular Formula C6H10ClNO3S
Molecular Weight 211.67 g/mol
IUPAC Name 2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone
Standard InChI InChI=1S/C6H10ClNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2
Standard InChI Key SROCMXSDHJESTG-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCN1C(=O)CCl
Canonical SMILES C1CS(=O)(=O)CCN1C(=O)CCl

Introduction

Chemical Structure and Properties

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione (CAS: 1107645-55-5) is characterized by a thiomorpholine ring system where the sulfur atom is oxidized to a sulfone (S,S-dioxide), with a chloroacetyl group attached to the nitrogen atom. This structural arrangement confers specific chemical and physical properties that distinguish it from other thiomorpholine derivatives .

Basic Properties

The compound exhibits the following physicochemical properties:

PropertyValue
Molecular FormulaC6H10ClNO3S
Molecular Weight211.67 g/mol
IUPAC Name2-chloro-1-(1,1-dioxidothiomorpholino)ethan-1-one
SMILES NotationO=C(CCl)N1CCS(=O)(=O)CC1
Physical StateSolid
MDL NumberMFCD12142619

The thiomorpholine dioxide ring provides structural rigidity while the chloroacetyl group serves as a reactive handle for further functionalization . The compound's sulfonyl (SO2) group increases its polarity and hydrogen-bonding capabilities, influencing its solubility in various solvents and its interactions with biological targets.

Synthesis Methods

Several synthetic approaches can be employed to prepare 4-(2-chloroacetyl)-1-thiomorpholine-1,1-dione, with the most common methods involving the acylation of thiomorpholine-1,1-dioxide with appropriate chloroacetylating agents.

Alternative Methods

Another potential synthetic approach involves the oxidation of 4-(2-chloroacetyl)thiomorpholine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfone functionality . This method would be particularly useful when starting from the more readily available non-oxidized thiomorpholine precursors.

Synthetic MethodReagentsConditionsAdvantages
Direct AcylationChloroacetyl chloride, Base (Et3N)0-25°C, DCM/THFHigh yield, Selective
Oxidation RouteH2O2 or m-CPBARoom temperatureUseful for non-oxidized precursors

Chemical Reactivity

The presence of both a sulfone group and a chloroacetyl moiety endows 4-(2-chloroacetyl)-1-thiomorpholine-1,1-dione with diverse reactivity patterns, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

Applications in Research

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione has several applications in both synthetic chemistry and biomedical research, stemming from its unique structure and reactivity profile.

Synthetic Building Block

The compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature, with both the reactive chloroacetyl group and the conformationally constrained thiomorpholine dioxide ring, makes it useful for constructing diverse chemical libraries for drug discovery efforts .

Pharmacological Research

In pharmacological research, 4-(2-chloroacetyl)-1-thiomorpholine-1,1-dione and its derivatives are explored for their potential therapeutic applications. The thiomorpholine dioxide scaffold appears in various bioactive compounds, including potential antibacterial, antidiabetic, and anticancer agents .

Molecular Probes

The electrophilic chloroacetyl group makes this compound potentially useful as a covalent probe for investigating protein binding sites and enzyme active sites. Such probes can help elucidate biological mechanisms and identify new drug targets .

Comparison with Similar Compounds

Understanding 4-(2-chloroacetyl)-1-thiomorpholine-1,1-dione in the context of related compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Other Thiomorpholine Derivatives

CompoundKey Structural DifferenceDistinctive Properties
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dioneReference compoundReactive chloroacetyl group
4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dioneOne additional methylene in side chainDifferent spatial arrangement, potentially altered reactivity
4-(4-Chlorophenyl)thiomorpholine-1,1-dioxideChlorophenyl instead of chloroacetylMore stable, less reactive, different biological profile
4-(2-Chloroacetyl)-3-phenyl-1-thiomorpholine-1,1-dioneAdditional phenyl at position 3Enhanced lipophilicity, potential for π-interactions

The comparison with 4-(3-chloropropanoyl)-1-thiomorpholine-1,1-dione is particularly interesting, as this homolog features a longer carbon chain between the carbonyl and chlorine atom, potentially affecting its reactivity and biological activity . Similarly, 4-(4-chlorophenyl)thiomorpholine-1,1-dioxide lacks the reactive carbonyl group, resulting in significantly different chemical behavior .

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